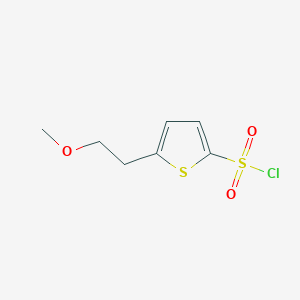

5-(2-methoxyethyl)thiophene-2-sulfonyl chloride

CAS No.: 362476-09-3

Cat. No.: VC12020078

Molecular Formula: C7H9ClO3S2

Molecular Weight: 240.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362476-09-3 |

|---|---|

| Molecular Formula | C7H9ClO3S2 |

| Molecular Weight | 240.7 g/mol |

| IUPAC Name | 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H9ClO3S2/c1-11-5-4-6-2-3-7(12-6)13(8,9)10/h2-3H,4-5H2,1H3 |

| Standard InChI Key | DNVZUTZFRJHDSZ-UHFFFAOYSA-N |

| SMILES | COCCC1=CC=C(S1)S(=O)(=O)Cl |

| Canonical SMILES | COCCC1=CC=C(S1)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-(2-Methoxyethyl)thiophene-2-sulfonyl chloride features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a sulfonyl chloride group () and at the 5-position with a 2-methoxyethyl chain (). This configuration introduces both electron-withdrawing (sulfonyl chloride) and electron-donating (methoxy) groups, creating a polarized electronic structure that enhances reactivity toward nucleophiles .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 362476-09-3 | |

| Molecular Formula | ||

| Molecular Weight | 240.7 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available |

The absence of reported density and boiling point data underscores the need for experimental characterization to guide industrial applications.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride likely follows a two-step strategy analogous to the production of thiophene-2-sulfonyl chloride (CAS 16629-19-9) :

-

Functionalization of Thiophene: Introduction of the methoxyethyl group via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized thiophene derivative.

-

Chlorosulfonation: Reaction with chlorosulfonic acid () to install the sulfonyl chloride group.

A representative procedure involves:

-

Dissolving the thiophene precursor in anhydrous tetrahydrofuran (THF).

-

Gradual addition of chlorosulfonic acid at low temperatures () to minimize side reactions.

-

Quenching the reaction with ice water and extracting the product into an organic solvent .

Optimization Challenges

Key challenges include controlling regioselectivity during sulfonation and preventing hydrolysis of the sulfonyl chloride group. Industrial-scale production may require inert atmospheres and moisture-free conditions to maintain yield .

Physicochemical Properties

Reactivity Profile

As a sulfonyl chloride, 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride exhibits high electrophilicity at the sulfur center, facilitating reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. The methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), which is advantageous for solution-phase synthesis .

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

Sulfonyl chlorides are pivotal in constructing sulfonamide pharmacophores, which are prevalent in antibiotics, antivirals, and kinase inhibitors. For example, thiophene-2-sulfonyl chloride derivatives have been utilized to synthesize -(4-bromo-3-methyl-5-isoxazolyl)thiophene-2-sulfonamide, a compound investigated for antimicrobial activity . By extension, 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride could serve as a building block for structurally analogous drug candidates with improved pharmacokinetic properties due to its ether side chain.

Case Study: Sulfonamide Synthesis

A protocol adapted from demonstrates the reaction of sulfonyl chlorides with amines:

-

Base Activation: Sodium hydride () deprotonates the amine in THF.

-

Nucleophilic Substitution: The amine attacks the electrophilic sulfur atom, displacing chloride.

-

Workup: Acid-base extraction isolates the sulfonamide product.

Applying this method to 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride could yield novel sulfonamides with enhanced solubility profiles.

Future Research Directions

Expanding Synthetic Utility

-

Catalytic Methods: Developing transition metal-catalyzed sulfonylations to improve regioselectivity.

-

Green Chemistry: Exploring solvent-free or aqueous-phase reactions to reduce environmental impact.

Biological Evaluation

-

Toxicity Studies: Assessing acute and chronic toxicity in model organisms.

-

Structure-Activity Relationships (SAR): Modifying the methoxyethyl chain to optimize drug-likeness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume